Celecoxib-d7

Übersicht

Beschreibung

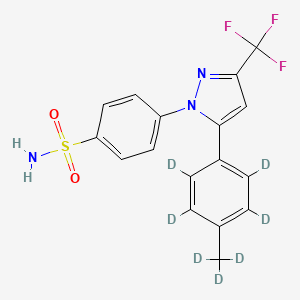

Celecoxib-d7 is a deuterium-labeled analog of celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). Celecoxib is widely used as a nonsteroidal anti-inflammatory drug (NSAID) for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Celecoxib-d7 involves the incorporation of deuterium atoms into the celecoxib molecule. One common method is the deuteration of 4-acetamidobenzenesulfonyl chloride, followed by a series of reactions including amination, hydrolysis, diazotization, reduction, and cyclization. The final product, this compound, is obtained with high chemical purity and isotope abundance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity, often using deuterated reagents and solvents. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.

Analyse Chemischer Reaktionen

Types of Reactions

Celecoxib-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxy this compound and further to celecoxib carboxylic acid-d7.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Common Reagents and Conditions

Reduction: Various reducing agents can be used depending on the desired product.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

Hydroxy this compound: Formed through oxidation.

Celecoxib Carboxylic Acid-d7: Further oxidation product.

Substituted this compound Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Celecoxib-d7 is extensively used in scientific research, particularly in:

Pharmacokinetic Studies: As an internal standard in mass spectrometry to quantify celecoxib levels in biological samples.

Drug Metabolism Studies: To study the metabolic pathways and identify metabolites of celecoxib.

Analytical Chemistry: Used in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for accurate quantification of celecoxib.

Biomedical Research: Investigating the effects of COX-2 inhibition in various disease models.

Wirkmechanismus

Celecoxib-d7, like celecoxib, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 over cyclooxygenase-1 (COX-1) minimizes gastrointestinal side effects commonly associated with nonselective NSAIDs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Etoricoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

Rofecoxib: Previously used COX-2 inhibitor, withdrawn due to cardiovascular risks.

Valdecoxib: Similar to celecoxib but with a different safety profile.

Uniqueness of Celecoxib-d7

This compound’s deuterium labeling makes it unique for use in precise analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate tracking and quantification in pharmacokinetic and metabolic studies. This feature is particularly valuable in drug development and research .

Biologische Aktivität

Celecoxib-d7 is a deuterated form of celecoxib, a selective nonsteroidal anti-inflammatory drug (NSAID) primarily used for its anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications, particularly in cancer prevention and treatment.

Overview of this compound

This compound retains the core structure of celecoxib but includes deuterium atoms, which can influence its metabolic stability and pharmacokinetics. The substitution of hydrogen with deuterium can potentially enhance the drug's efficacy and reduce side effects by altering its metabolism and bioavailability.

Celecoxib primarily exerts its effects through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. While celecoxib has a significantly higher selectivity for COX-2 over COX-1, it also exhibits COX-independent mechanisms that contribute to its anticancer properties:

- COX-Dependent Mechanisms : Celecoxib inhibits COX-2-mediated pathways that promote inflammation and pain. This inhibition leads to reduced levels of prostaglandins, which are mediators of inflammation.

- COX-Independent Mechanisms : this compound has shown pro-apoptotic effects in cancer cells that do not express COX-2. These effects include:

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Studies have indicated that the deuterated form may have enhanced bioavailability due to altered metabolic pathways:

| Parameter | Celecoxib | This compound |

|---|---|---|

| AUC (0-t) | Reference | 1.54 times higher than reference |

| Half-life | Standard | Prolonged due to deuteration |

| Metabolic Stability | Lower | Higher due to deuterium substitution |

These changes suggest that this compound may offer improved therapeutic outcomes with reduced dosing frequency, potentially mitigating cardiovascular risks associated with long-term use of traditional celecoxib formulations .

Biological Activity in Cancer Prevention

This compound has been investigated for its role in cancer chemoprevention, particularly in colorectal cancer. Clinical studies indicate a response rate for adenomatous polyp reduction ranging from 40% to 50%. The drug's ability to induce apoptosis in cancer cells is a critical factor in its efficacy:

- Case Study : A clinical trial involving patients with familial adenomatous polyposis demonstrated that celecoxib significantly reduced polyp formation. The study highlighted the importance of understanding individual responses to treatment, as genetic factors can influence drug efficacy .

Impact on Gut Microbiota

Recent research has explored the interaction between this compound and gut microbiota, revealing significant implications for drug metabolism and efficacy:

- Microbiome Interaction : In vitro studies showed that celecoxib exposure altered the metabolic activity and composition of gut microbiota. Notably, butyrate production—a short-chain fatty acid beneficial for gut health—was reduced by approximately 50% in some donors when exposed to celecoxib. This suggests that while celecoxib may exert anti-inflammatory effects, it could also impact gut health negatively by altering microbial fermentation profiles .

Eigenschaften

IUPAC Name |

4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKVGVHFLEQIL-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661860 | |

| Record name | 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544686-21-7 | |

| Record name | 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.